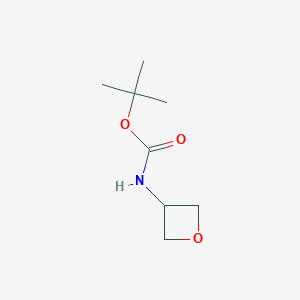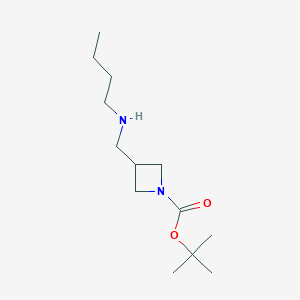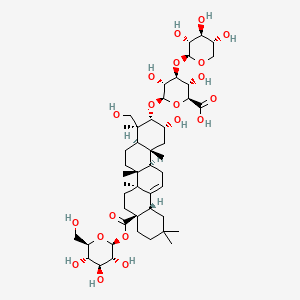
Celosin L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Celosin L is a triterpenoid saponin with hepatoprotective activity. It is known for its protective effects against acetaminophen (APAP)-induced hepatotoxicity in HepG2 cells . This compound is derived from the seeds of Celosia argentea L., a plant belonging to the Amaranthaceae family .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The isolation of Celosin L involves dereplication-guided isolation techniques using high-performance liquid chromatography coupled with electrospray ionization tandem quadrupole-time-of-flight mass spectrometry . The seeds of Celosia argentea L. are typically used as the starting material for extraction.
Industrial Production Methods
the extraction process from natural sources like Semen Celosiae involves solvent extraction, purification, and crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Celosin L undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Celosin L has a wide range of scientific research applications, including:
Mecanismo De Acción
Celosin L exerts its effects through several molecular targets and pathways. It exhibits hepatoprotective activity by reducing oxidative stress and apoptosis in hepatocytes. The compound enhances cell viability and decreases reactive oxygen species generation and cell apoptosis rate in HepG2 cells . Additionally, it modulates the levels of key proteins involved in oxidative stress and apoptosis, such as superoxide dismutase 1 (SOD1) and Beclin 1 .
Comparación Con Compuestos Similares
Celosin L is unique among triterpenoid saponins due to its specific hepatoprotective and neuroprotective properties. Similar compounds include:
Propiedades
Fórmula molecular |
C47H74O20 |
|---|---|
Peso molecular |
959.1 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H74O20/c1-42(2)11-13-47(41(61)67-39-31(56)29(54)28(53)24(17-48)63-39)14-12-45(5)20(21(47)15-42)7-8-26-43(3)16-22(50)36(44(4,19-49)25(43)9-10-46(26,45)6)66-40-33(58)34(32(57)35(65-40)37(59)60)64-38-30(55)27(52)23(51)18-62-38/h7,21-36,38-40,48-58H,8-19H2,1-6H3,(H,59,60)/t21-,22+,23+,24+,25+,26+,27-,28+,29-,30+,31+,32-,33+,34-,35-,36+,38-,39-,40-,43-,44+,45+,46+,47-/m0/s1 |
Clave InChI |
YFXPKBDNCPHFQY-KMKJCONPSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@H]([C@]3(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


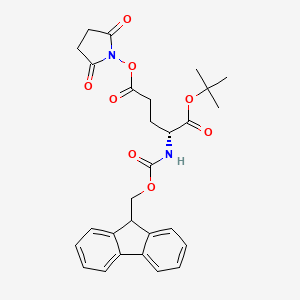
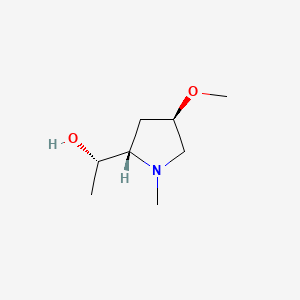
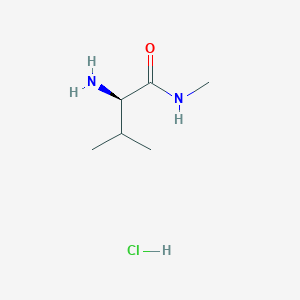
![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)
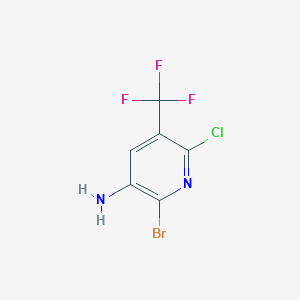
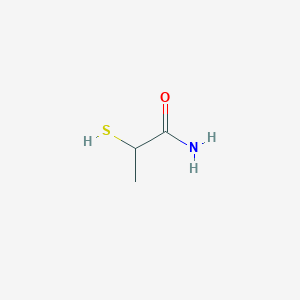
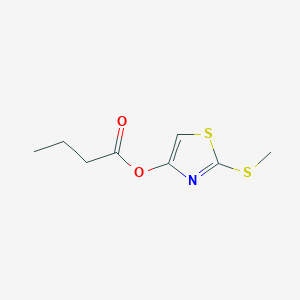
![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)
![tert-butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13907520.png)

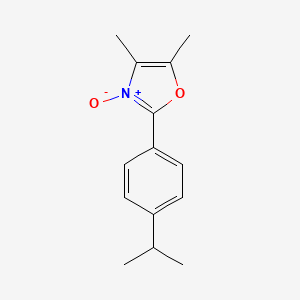
![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)
